2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C17H21N3O2/c1-12(21)18-15-7-4-8-16-14(15)9-10-20(16)11-17(22)19-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
YDEOBVDXWNCFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
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